4-Bromobenzaldehyde oxime (CAS 34158-73-1) is a halogenated aromatic oxime widely utilized as a bifunctional building block in organic synthesis and pharmaceutical manufacturing. Featuring both a reactive oxime moiety and a para-substituted bromine atom, it serves as a critical precursor for the synthesis of functionalized nitriles, primary amines, and complex heterocyclic frameworks[1]. In industrial and laboratory workflows, it is typically procured as a high-purity crystalline solid, offering reliable performance in cross-coupling reactions and chemoselective reductions where the integrity of the carbon-halogen bond must be maintained [2].
Substituting 4-bromobenzaldehyde oxime with its closest analog, 4-chlorobenzaldehyde oxime, or the unsubstituted benzaldehyde oxime fundamentally alters downstream synthetic pathways. The carbon-chlorine bond in the chloro-analog is significantly less reactive toward oxidative addition in standard palladium-catalyzed cross-coupling reactions, often necessitating expensive, sterically hindered phosphine ligands and elevated temperatures to achieve acceptable yields [1]. Conversely, the unsubstituted benzaldehyde oxime lacks the halogen handle entirely, preventing any para-functionalization. Furthermore, attempting to use the upstream precursor, 4-bromobenzaldehyde, requires an additional in-house oximation step that introduces aqueous waste, yield losses, and extended processing times, making direct procurement of the bromo-oxime the most efficient choice for scale-up [2].
In downstream functionalization requiring Suzuki or Sonogashira coupling, the identity of the para-halogen is critical. The C-Br bond in 4-bromobenzaldehyde oxime readily undergoes oxidative addition with standard Pd catalysts under mild conditions. In contrast, 4-chlorobenzaldehyde oxime exhibits a much higher bond dissociation energy, typically requiring highly specialized, electron-rich bulky phosphine ligands and elevated temperatures (>100 °C) to achieve comparable conversion rates[1].
| Evidence Dimension | Halogen reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | C-Br bond readily undergoes oxidative addition with standard Pd catalysts |
| Comparator Or Baseline | 4-Chlorobenzaldehyde oxime (requires specialized bulky ligands and >100 °C) |
| Quantified Difference | Eliminates the need for expensive proprietary ligands and high-temperature forcing conditions |
| Conditions | Standard Pd-catalyzed coupling frameworks (e.g., Suzuki-Miyaura, Sonogashira) |
Procuring the bromo-derivative drastically reduces catalyst costs and optimization time for downstream cross-coupling workflows.
Synthesizing 4-bromobenzaldehyde oxime in-house from 4-bromobenzaldehyde and hydroxylamine hydrochloride typically caps isolated yields at approximately 87% to 93% after aqueous workup and recrystallization [1]. By directly procuring the pre-formed, high-purity (>95%) oxime, laboratories eliminate a multi-hour reaction step, bypass the generation of aqueous solvent waste, and avoid the yield losses associated with isolation and purification.
| Evidence Dimension | Process yield and time |
| Target Compound Data | Direct procurement yields 100% immediate availability of >95% pure material |
| Comparator Or Baseline | In-house synthesis from 4-bromobenzaldehyde (87-93% isolated yield, 1-3 hours processing) |
| Quantified Difference | Saves 1-3 hours of processing time and prevents ~7-13% material loss per batch |
| Conditions | Standard laboratory oximation using NH2OH·HCl and sodium acetate |
Direct procurement streamlines downstream synthesis of nitriles and amines by removing an unnecessary, waste-generating intermediate step.
When reducing 4-bromobenzaldehyde oxime to 4-bromobenzylamine, standard palladium-on-carbon (Pd/C) catalysts often cause unwanted hydrodehalogenation, cleaving the C-Br bond. However, utilizing a non-palladium noble metal catalyst, such as 5% Pt/C, allows for highly chemoselective reduction. Under mild conditions (4-6 psig H2, 27-29 °C), this system achieves a primary amine yield of ≥85% and a selectivity of ≥90%, preserving the critical bromine handle for subsequent reactions [1].
| Evidence Dimension | Chemoselective reduction yield and selectivity |
| Target Compound Data | ≥85% yield and ≥90% selectivity for 4-bromobenzylamine using Pt/C |
| Comparator Or Baseline | Standard Pd/C hydrogenation (results in significant hydrodehalogenation / C-Br cleavage) |
| Quantified Difference | Maintains >90% halogen retention compared to heavy loss with Pd/C |
| Conditions | Hydrogenation at 4-6 psig H2, 27-29 °C in ethanol with 5% Pt/C |
This demonstrates that the oxime can be efficiently scaled into halogenated primary amines without losing the valuable bromo-substituent, provided the correct catalyst is selected.
The physical state of a precursor significantly impacts weighing accuracy and storage requirements. 4-Bromobenzaldehyde oxime is a stable crystalline solid with a melting point of 112.0 to 116.0 °C . In contrast, its direct precursor, 4-bromobenzaldehyde, has a much lower melting point of 55 to 58 °C, making it prone to melting, clumping, or degradation during warm transit or storage [1].
| Evidence Dimension | Melting point (Thermal stability) |
| Target Compound Data | 112.0 - 116.0 °C (Stable crystalline powder) |
| Comparator Or Baseline | 4-Bromobenzaldehyde (55 - 58 °C, low-melting solid) |
| Quantified Difference | +57 °C higher melting point |
| Conditions | Standard atmospheric pressure (Storage and handling conditions) |
The high melting point of the oxime ensures excellent flowability and eliminates the risk of material clumping during shipping and long-term storage.
Driven by its compatibility with chemoselective hydrogenation (using Pt/C catalysts), 4-bromobenzaldehyde oxime is an ideal starting material for synthesizing 4-bromobenzylamine. This pathway is critical for pharmaceutical manufacturing where the para-bromo group must be preserved for subsequent functionalization [1].
Because the C-Br bond is highly reactive toward oxidative addition, this compound is perfectly suited for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Buyers can elaborate the aromatic ring while keeping the oxime moiety intact, a strategy that is far more challenging and costly when using the chloro-analog [2].
4-Bromobenzaldehyde oxime serves as a highly efficient precursor for 4-bromobenzonitrile. Through rapid dehydration protocols, the pre-formed oxime can be converted to the corresponding nitrile in high yields, bypassing the need to handle highly toxic cyanide reagents or perform multi-step in-house oximations [3].